3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide
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Overview
Description
3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dichloroethenyl and diethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide typically involves the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with N,N-diethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum tribromide in dichloromethane.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated analogs.
Scientific Research Applications
3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound disrupts the function of sodium channels in nerve cells, leading to delayed repolarization and paralysis of pests. This action is similar to that of pyrethroid insecticides, which target the nervous system of insects .
Comparison with Similar Compounds
Similar Compounds
Permethrin: A pyrethroid insecticide with a similar structure and mechanism of action.
Cypermethrin: Another pyrethroid insecticide with enhanced stability and efficacy.
Deltamethrin: Known for its high potency and effectiveness against a wide range of pests.
Uniqueness
3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
Molecular Formula |
C12H19Cl2NO |
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Molecular Weight |
264.19 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H19Cl2NO/c1-5-15(6-2)11(16)10-8(7-9(13)14)12(10,3)4/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
WHWOTZXPOONDLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1C(C1(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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